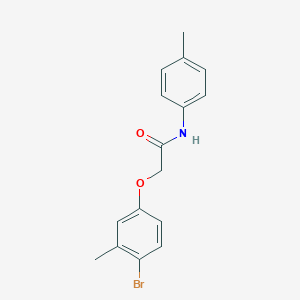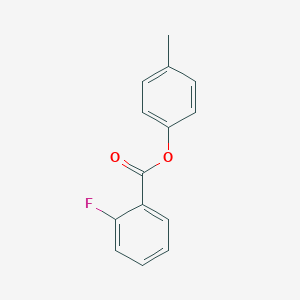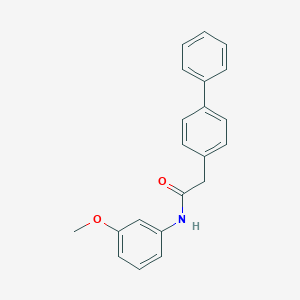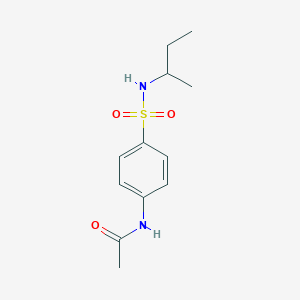![molecular formula C9H13N3O3 B269521 4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine](/img/structure/B269521.png)
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine, commonly known as MOM, is a chemical compound that has been extensively studied for its potential uses in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. MOM has been shown to have a range of effects on biological systems, including its ability to act as an inhibitor of certain enzymes and its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of MOM is not fully understood, but it is thought to act as an inhibitor of certain enzymes. Specifically, MOM has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a range of effects on biological systems.
Biochemical and Physiological Effects:
MOM has been shown to have a range of biochemical and physiological effects. Some of the key effects include its ability to increase the levels of acetylcholine in the brain, its potential as a therapeutic agent for various diseases, and its ability to act as an inhibitor of certain enzymes.
実験室実験の利点と制限
One of the key advantages of using MOM in laboratory experiments is its ability to act as an inhibitor of certain enzymes. This can be useful for studying the role of these enzymes in biological systems. However, there are also some limitations to using MOM in laboratory experiments. For example, the compound may have off-target effects that could complicate the interpretation of experimental results.
将来の方向性
There are many potential future directions for research on MOM. Some of the key areas of interest include its potential as a therapeutic agent for various diseases, its use as a tool for studying biological systems, and its ability to act as an inhibitor of certain enzymes. Additionally, further research is needed to fully understand the mechanism of action of MOM and its potential effects on biological systems.
合成法
MOM can be synthesized using a variety of methods, including the reaction of 3-methyl-5-(morpholin-4-yl)-1,2,4-oxadiazole with acetic anhydride. This reaction results in the formation of MOM, which can then be purified using standard laboratory techniques.
科学的研究の応用
MOM has been extensively studied for its potential applications in scientific research. Some of the key areas of research include its ability to act as an inhibitor of certain enzymes, its potential as a therapeutic agent for various diseases, and its use as a tool for studying biological systems.
特性
製品名 |
4-[(3-Methyl-1,2,4-oxadiazol-5-yl)acetyl]morpholine |
|---|---|
分子式 |
C9H13N3O3 |
分子量 |
211.22 g/mol |
IUPAC名 |
2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C9H13N3O3/c1-7-10-8(15-11-7)6-9(13)12-2-4-14-5-3-12/h2-6H2,1H3 |
InChIキー |
VWJRAEYKOWHOMM-UHFFFAOYSA-N |
SMILES |
CC1=NOC(=N1)CC(=O)N2CCOCC2 |
正規SMILES |
CC1=NOC(=N1)CC(=O)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(cyclohexylcarbonyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269440.png)



![N-[4-(1-azepanylcarbonyl)phenyl]-4-chlorobenzamide](/img/structure/B269447.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B269448.png)




![ethyl 8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B269459.png)


